3-Bromo-1,1,1-trichloro-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1,1-trichloro-4-methylpentane is an organic compound with the molecular formula C6H10BrCl3 It is a halogenated alkane, characterized by the presence of bromine and chlorine atoms attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trichloro-4-methylpentane can be synthesized through a multi-step process. One common method involves the halogenation of 4-methylpentane. The process typically includes:
Chlorination: 4-methylpentane is treated with chlorine gas under UV light to introduce chlorine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, ensuring high yield and purity.
Catalysts: Specific catalysts are used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trichloro-4-methylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used in substitution reactions.
Bases: Strong bases such as potassium tert-butoxide (KOtBu) are used in elimination reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Elimination Products: Alkenes are the major products of elimination reactions.
Scientific Research Applications
3-Bromo-1,1,1-trichloro-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trichloro-4-methylpentane involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, through its halogen atoms.
Pathways: It can modulate biochemical pathways by altering the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-methylpentane: Similar in structure but lacks the chlorine atoms.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains fluorine atoms instead of chlorine.
Uniqueness
3-Bromo-1,1,1-trichloro-4-methylpentane is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
66033-08-7 |
---|---|
Molecular Formula |
C6H10BrCl3 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-bromo-1,1,1-trichloro-4-methylpentane |
InChI |
InChI=1S/C6H10BrCl3/c1-4(2)5(7)3-6(8,9)10/h4-5H,3H2,1-2H3 |
InChI Key |
ROQHCMACHQVBCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.